
4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide, also known as dicamba, is a herbicide that has been widely used in agriculture for decades. It is a selective herbicide that targets broadleaf weeds and is commonly used to control weeds in corn, soybean, and cotton crops. The chemical structure of dicamba contains a nitro group and a carboxylic acid group, which are responsible for its herbicidal activity.
作用机制
Dicamba works by disrupting the plant's growth and development processes. It is a synthetic auxin, which means that it mimics the activity of natural plant hormones that regulate growth and development. Dicamba binds to specific receptors in the plant cell, causing uncontrolled growth and eventually killing the plant. Its mode of action is selective, meaning that it only affects broadleaf weeds and has minimal impact on grasses.
Biochemical and Physiological Effects
Dicamba can have both acute and chronic effects on human health. Acute exposure to 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide can cause irritation of the skin, eyes, and respiratory tract. Chronic exposure can lead to more serious health effects, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity. However, these effects are typically associated with high levels of exposure and are not relevant to the typical use of this compound in agriculture.
实验室实验的优点和局限性
Dicamba has several advantages as a research tool. It is a well-established herbicide with a known mode of action, making it a useful tool for studying plant growth and development. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Dicamba can be difficult to handle due to its toxicity and volatility, and it may require specialized equipment for safe handling.
未来方向
There are several potential future directions for research on 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound as a cancer treatment. Another area of interest is its potential as an anti-inflammatory agent. Studies are ongoing to investigate the mechanisms by which this compound modulates the immune system and its potential use in the treatment of inflammatory diseases. Finally, there is ongoing research into the development of new herbicides based on the structure of this compound, with the goal of improving its efficacy and reducing its environmental impact.
Conclusion
In conclusion, this compound is a widely used herbicide that has potential applications in scientific research. Its mode of action is well understood, and it has been studied for its anti-cancer and anti-inflammatory properties. While this compound can have adverse health effects at high levels of exposure, it is generally safe when used according to recommended guidelines. Ongoing research will continue to explore the potential uses of this compound as a research tool and as a therapeutic agent.
合成方法
The synthesis of 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with 2,5-dichloroaniline to form the final product, this compound. The synthesis of this compound is a well-established process, and the chemical is commercially available.
科学研究应用
Dicamba has been extensively studied for its herbicidal activity and its effects on the environment. However, it also has potential applications in scientific research. Dicamba has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.
属性
IUPAC Name |
4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-8-2-4-9(15)11(6-8)17-13(19)7-1-3-10(16)12(5-7)18(20)21/h1-6H,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQHDHBGADAFGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B401035.png)
![N-[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B401036.png)

![5-(3,4-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B401039.png)
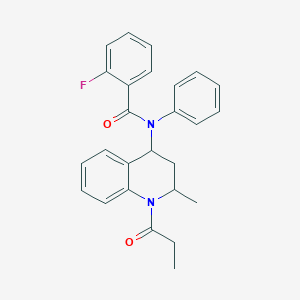
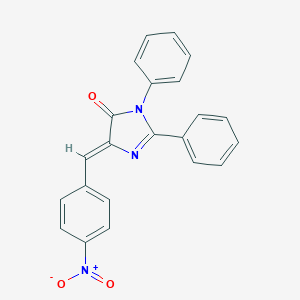
![5-[(4-fluorophenyl)acetyl]-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B401044.png)
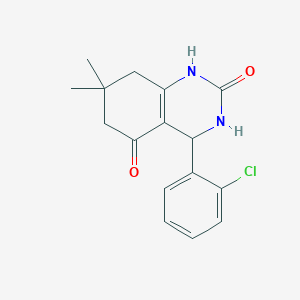

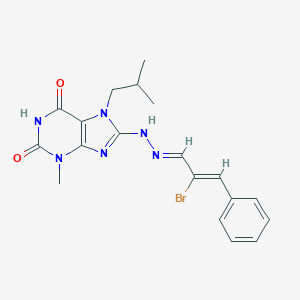
![Bis(2-methylpropyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401053.png)
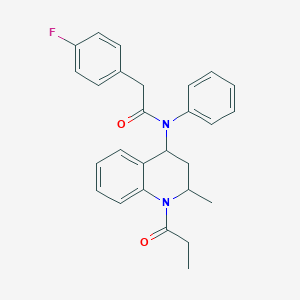
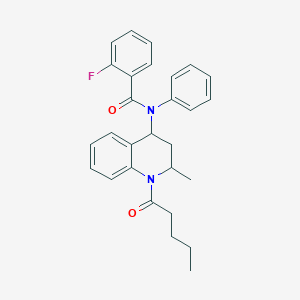
![dimethyl 2-(1-[(4-fluorophenyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B401059.png)